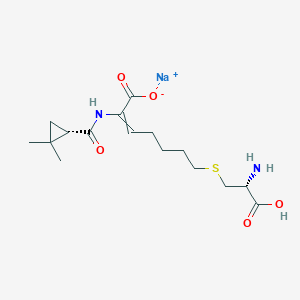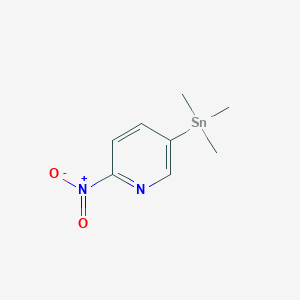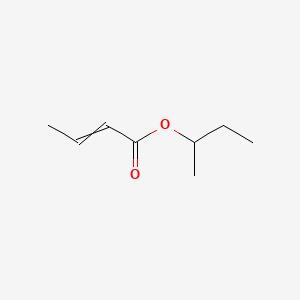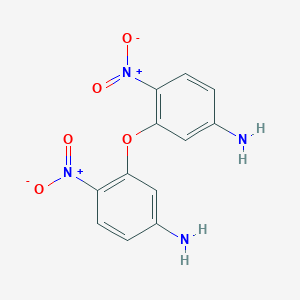
2-(Aziridin-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-yl)phenol is an organic compound that features both an aziridine ring and a phenol group Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive The phenol group, on the other hand, is a hydroxyl group attached to an aromatic benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)phenol typically involves the reaction of phenol with aziridine under specific conditions. One common method is the nucleophilic substitution reaction where phenol reacts with aziridine in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production of aziridines, including this compound, can be achieved through the dehydration of aminoethanol using oxide catalysts at high temperatures. Another method involves the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 2-(Aziridin-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: Both the aziridine ring and the phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted phenols and aziridines depending on the nucleophile used.
Scientific Research Applications
2-(Aziridin-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Due to its potential cytotoxic activity, it is being explored as a candidate for anticancer agents.
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)phenol involves its ability to undergo ring-opening reactions due to the strain in the aziridine ring. This ring-opening can lead to the formation of reactive intermediates that can interact with various molecular targets. In biological systems, these interactions can result in the modification of proteins and nucleic acids, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Aziridine: A simpler compound with just the aziridine ring.
Phenol: A simpler compound with just the phenol group.
2-(Aziridin-1-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.
Uniqueness: 2-(Aziridin-1-yl)phenol is unique due to the combination of the aziridine ring and the phenol group, which provides a balance of reactivity and stability. This dual functionality makes it more versatile compared to simpler aziridines or phenols, allowing for a broader range of applications in both research and industry.
Properties
CAS No. |
799818-04-5 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-(aziridin-1-yl)phenol |
InChI |
InChI=1S/C8H9NO/c10-8-4-2-1-3-7(8)9-5-6-9/h1-4,10H,5-6H2 |
InChI Key |
ZWYXPKBYGODXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(tetrabutylammonium iodide)copper(I) iodide]](/img/structure/B12517730.png)




![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)

![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)

![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)


